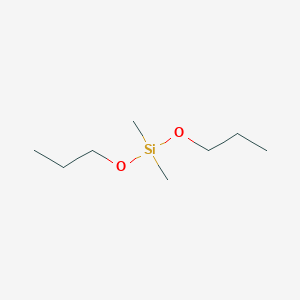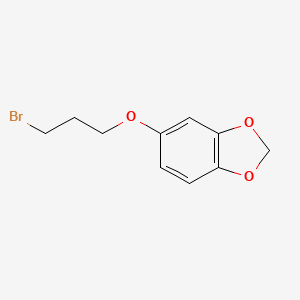
5-(3-溴丙氧基)-2H-1,3-苯并二氧杂茂
描述
The compound “5-(3-bromopropoxy)-2H-1,3-benzodioxole” is a bromo silyl ether . It’s similar to “(3-Bromopropoxy)-tert-butyldimethylsilane”, which can be used as a chemical probe for identifying enzymes involved in phosphatase activity . This molecule has also been shown to have anti-cancer effects in vitro and in vivo assays, by preventing tumor growth and metastasis .
科学研究应用
科学研究中的苯并二氧杂茂衍生物
苯并二氧杂茂化合物在药物代谢研究中
苯并二氧杂茂衍生物,包括那些通过增强其反应性或结合亲和力而取代的衍生物,经常因其药代动力学和药效动力学特性而受到研究。例如,包含 1,3-苯并二氧杂茂基团的 Saracatinib (AZD-0530) 已被研究其代谢,揭示了反应性中间体的形成。这些研究提供了对药物副作用的见解,并提出了代谢解毒的途径(Attwa 等人,2018)https://consensus.app/papers/lcmsms-reveals-formation-orthoquinone-iminium-attwa/6852b4e8602d5728bb30cc0fcdcd94e9/?utm_source=chatgpt。
合成应用
Nenitzescu 吲哚合成是类似化学基序相关的另一个领域。这种涉及类似于苯并二氧杂茂的化合物的合成方法对于生产具有生物活性的天然产物和类药物化合物至关重要。该方法论证了此类化学结构在开发新材料和药物中的重要性(Dumitrascu 和 Ilies,2020)https://consensus.app/papers/advances-nenitzescu-synthesis-1990–2019-dumitrascu/018fe0454f1a5072b1aac35b5bb80bc5/?utm_source=chatgpt。
药理性质探索
具有苯并二氧杂茂结构的化合物经常被探索其药理特性,包括粘液活性作用和在呼吸系统疾病中的潜在治疗应用。含有溴和环状结构的分子安博索为粘液活性剂,在呼吸系统疾病的治疗中得到广泛应用。其在儿童人群中的疗效和安全性概况突出了此类化合物的治疗潜力(Kantar 等人,2020)https://consensus.app/papers/overview-efficacy-safety-ambroxol-treatment-acute-kantar/b088ac777a925eee9e15643e306462b8/?utm_source=chatgpt。
安全和危害
The safety data sheet for a similar compound, “3-BROMOPROPOXY-t-BUTYLDIMETHYLSILANE”, mentions that it’s a combustible liquid and irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame . It also causes skin irritation and serious eye irritation .
属性
IUPAC Name |
5-(3-bromopropoxy)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZRLKAMWQNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

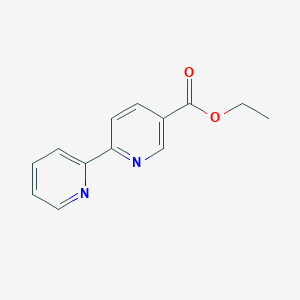
![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
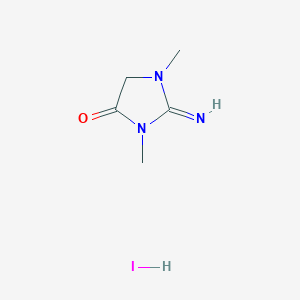
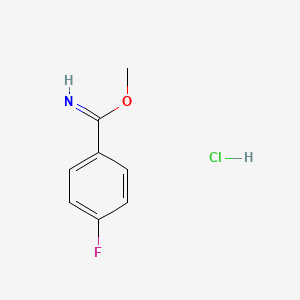


![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
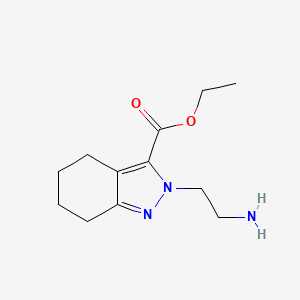

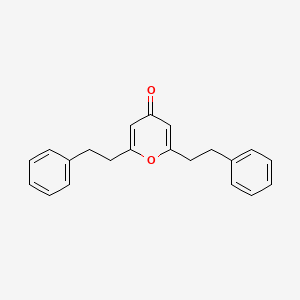
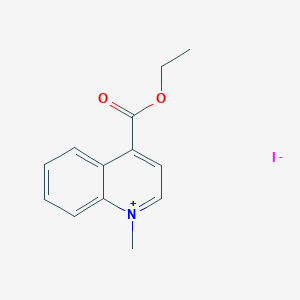
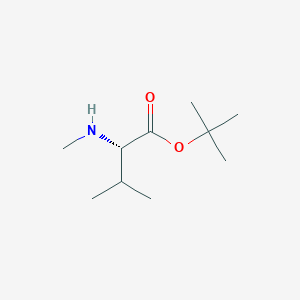
![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
